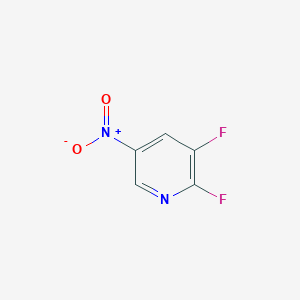

2-((6-甲基吡啶-3-基)氧基)乙醇

描述

The compound "2-((6-Methylpyridin-3-yl)oxy)ethanol" is not directly discussed in the provided papers. However, the papers do provide insights into related pyridyl compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of similar compounds. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, indicating that pyridyl alcohols can engage in chemical transformations relevant to polymer chemistry . Additionally, the synthesis and characterization of related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol and 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, provide insights into the molecular structures and potential reactivity of pyridyl-containing alcohols .

Synthesis Analysis

The synthesis of pyridyl alcohols and related compounds can be achieved through various chemical reactions. For example, the Knoevenagel condensation reaction has been used to synthesize 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without the need for a catalyst or solvent . Similarly, the condensation of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde at high temperatures resulted in the formation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol . These methods suggest that the synthesis of "2-((6-Methylpyridin-3-yl)oxy)ethanol" could potentially be achieved through analogous condensation reactions, albeit with appropriate precursors and reaction conditions tailored to the specific structure of the target molecule.

Molecular Structure Analysis

The molecular structure of pyridyl-containing compounds has been elucidated using various analytical techniques. For instance, 1-phenyl-2-(2-pyridyl)ethanol was characterized by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing a monoclinic system with centrosymmetric space group P21/c . The crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol also showed a monoclinic system and P21/c space group, with the presence of intramolecular hydrogen bonds providing stability to the crystal structure . These findings suggest that "2-((6-Methylpyridin-3-yl)oxy)ethanol" would likely exhibit similar structural features, such as hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of pyridyl alcohols can be quite diverse. For example, 2-(pyridin-2-yl)ethanol has been shown to serve as a protecting group for methacrylic acid, which can be removed either chemically under alkaline conditions or thermally at temperatures above 110°C . This indicates that pyridyl alcohols can participate in selective chemical reactions, which could be relevant for the chemical transformations of "2-((6-Methylpyridin-3-yl)oxy)ethanol". Additionally, the benzylation of alcohols using a pyridinium salt has been described, suggesting that pyridyl alcohols can be substrates for etherification reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-((6-Methylpyridin-3-yl)oxy)ethanol" are not directly reported in the provided papers, the properties of related compounds can offer some insights. The stability of pyridyl alcohols under acidic conditions and their resistance to catalytic hydrogenolysis , as well as the influence of intramolecular hydrogen bonds on the stability of the crystal structure , are important considerations. These properties suggest that "2-((6-Methylpyridin-3-yl)oxy)ethanol" may exhibit similar stability characteristics, which could be relevant for its handling, storage, and potential applications in chemical synthesis or material science.

科学研究应用

水氧化催化剂

Zong and Thummel (2005) 的研究探索了一类用于水氧化的Ru配合物家族。这些配合物,包括2-((6-甲基吡啶-3-基)氧基)乙醇衍生物,在加入到水溶性Ce(IV)-CF3SO3H溶液中时表现出有希望的氧气释放结果。

超分子结构

Telfer等人(2008年)研究了与过渡金属离子类似化合物的配位化学,导致氢键螺旋体和配位聚合物的形成。这项涉及6-甲基吡啶-2-甲醇的研究突显了这类化合物在开发新的分子结构方面的潜力(Telfer et al., 2008)。

不对称转移氢化

Meriç等人(2019年)的研究侧重于使用相关化合物作为酮的不对称转移氢化催化剂。发现这些催化剂能够有效地将各种酮转化为相应的(R)-醇,具有高转化率和对映选择性(Meriç等人,2019)。

乙醇生物传感

Wu等人(2008年)开发了一种用于高灵敏度乙醇生物传感的生物功能化混合纳米复合材料。这项研究涉及碳纳米纤维和水溶性铁(III)间位四(甲基吡啶-4-基)卟啉,展示了2-((6-甲基吡啶-3-基)氧基)乙醇在生物传感技术中的适用性(Wu et al., 2008)。

化学传感器开发

Qiu(2012年)合成了一种使用类似结构的化合物,用于开发一种选择性的Eu3+化学传感器。这种化合物显示出在检测环境和医学中Eu3+方面的潜力(Qiu, 2012)。

抗菌和DNA相互作用研究

Abu-Youssef等人(2010年)的研究表明含有2-氨基-3-甲基吡啶的化合物具有抗菌活性,这是一个密切相关的衍生物,表明潜在的生物医学应用。这些化合物还显示出与DNA的相互作用,这在分子生物学中可能具有重要意义(Abu-Youssef et al., 2010)。

属性

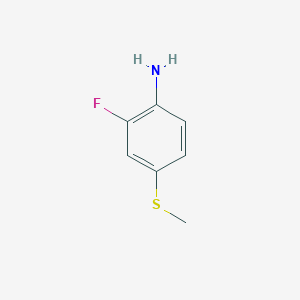

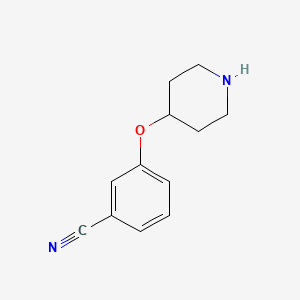

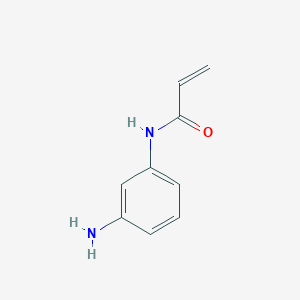

IUPAC Name |

2-(6-methylpyridin-3-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7-2-3-8(6-9-7)11-5-4-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJVJRIIHWLXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Methylpyridin-3-yl)oxy)ethanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)